molecular formula C17H16N2O3S2 B2868183 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-35-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2868183
CAS RN: 896345-35-0
M. Wt: 360.45
InChI Key: UZLDBAUTSLHYRT-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anticancer agent. Its unique properties have made it a subject of interest for researchers in the field of cancer therapy.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research has led to the synthesis of novel compounds derived from benzothiazole scaffolds showing promising biological activities. For example, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have been synthesized, showcasing significant anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These studies also include molecular docking studies to predict the mechanism of action and ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Antioxidant and Antibacterial Activities : Another study synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, demonstrating effective antioxidant and antibacterial activities. The compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards (Yakan et al., 2020).

Antibacterial Agents : Novel analogs of benzothiazole substituted pyrazol-5-ones were designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, underscoring their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against four cancer cell lines. The results showed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-12-7-8-13(22-2)15-14(12)18-17(24-15)19-16(20)10-5-4-6-11(9-10)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDBAUTSLHYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

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